1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide is a complex organic compound that features an acridine moiety, a bipyridine unit, and a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide typically involves multiple steps:
Formation of the Acridine Moiety: The acridine unit can be synthesized through the Ullmann condensation reaction of 2-bromobenzoic acid and aniline derivatives, followed by cyclization using polyphosphoric acid (PPA).
Attachment of the Bipyridine Unit: The bipyridine unit is introduced through a nucleophilic substitution reaction, where the acridine derivative reacts with a bipyridine precursor under basic conditions.
Introduction of the Butyl Group: The butyl group is attached via an alkylation reaction, typically using butyl bromide in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide can undergo various chemical reactions:
Oxidation: The acridine moiety can be oxidized to form acridone derivatives.
Reduction: The bipyridine unit can be reduced to form dihydrobipyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine and bipyridine units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Acridone derivatives.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted acridine and bipyridine derivatives.
Scientific Research Applications
1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its anticancer properties and its ability to inhibit enzymes like acetylcholinesterase.
Mechanism of Action
The mechanism of action of 1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide involves:
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known DNA intercalator used in fluorescence microscopy.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Phenanthridine Derivatives: Similar in structure to acridine compounds and used in various biological applications.
Uniqueness
1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide is unique due to its combination of an acridine moiety with a bipyridine unit and a butyl group, which imparts distinct photophysical properties and biological activities .
Properties
CAS No. |
384818-39-7 |
---|---|
Molecular Formula |
C34H31Br2N3 |
Molecular Weight |
641.4 g/mol |
IUPAC Name |
9-[2-[[4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]methyl]phenyl]acridine;dibromide |
InChI |
InChI=1S/C34H31N3.2BrH/c1-2-3-20-36-21-16-26(17-22-36)27-18-23-37(24-19-27)25-28-10-4-5-11-29(28)34-30-12-6-8-14-32(30)35-33-15-9-7-13-31(33)34;;/h4-19,21-24H,2-3,20,25H2,1H3;2*1H/q+2;;/p-2 |
InChI Key |
PMZTZUQUOXMPTF-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=CC=CC=C3C4=C5C=CC=CC5=NC6=CC=CC=C64.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.